molecular formula C9H7ClFN3 B1426761 5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole CAS No. 1338667-06-3

5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole

Cat. No.: B1426761
CAS No.: 1338667-06-3
M. Wt: 211.62 g/mol
InChI Key: AEEQBCGPILIHFC-UHFFFAOYSA-N
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Description

5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole: is a chemical compound that belongs to the class of triazoles, which are five-membered heterocyclic compounds containing three nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole typically involves the cycloaddition reaction between azides and alkynes, known as the Huisgen cycloaddition. This reaction is often catalyzed by copper(I) salts, such as copper(I) iodide, under mild conditions. The reaction proceeds as follows:

  • Preparation of the azide precursor: The azide is synthesized from the corresponding amine by treatment with sodium azide.
  • Cycloaddition reaction: The azide is then reacted with an alkyne in the presence of a copper(I) catalyst to form the triazole ring.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The chloromethyl group in 5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole can undergo nucleophilic substitution reactions. Common nucleophiles include amines, thiols, and alcohols, leading to the formation of various derivatives.

    Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the chloromethyl group, to form aldehydes or carboxylic acids.

    Reduction Reactions: Reduction of the triazole ring can lead to the formation of dihydrotriazoles, which may have different chemical and biological properties.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and various amines are commonly used. The reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed under anhydrous conditions.

Major Products:

  • Substitution reactions yield various substituted triazoles.
  • Oxidation reactions produce aldehydes or carboxylic acids.
  • Reduction reactions result in dihydrotriazoles.

Scientific Research Applications

Chemistry: 5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole is used as a building block in organic synthesis. Its ability to undergo various chemical reactions makes it valuable for the synthesis of complex molecules.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. Triazole derivatives are known for their antimicrobial, antifungal, and anticancer activities. The presence of the fluorophenyl group may enhance the biological activity and selectivity of the compound.

Industry: The compound is used in the development of new materials, including polymers and coatings. Its unique chemical properties can impart desirable characteristics to the final products, such as increased stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their function. The fluorophenyl group may enhance the compound’s ability to penetrate cell membranes and reach intracellular targets.

Comparison with Similar Compounds

    1-(2-fluorophenyl)-1H-1,2,3-triazole: Lacks the chloromethyl group, which may result in different reactivity and biological activity.

    5-(bromomethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole: The bromomethyl group can undergo similar substitution reactions but may have different reactivity compared to the chloromethyl group.

    5-(chloromethyl)-1-(4-fluorophenyl)-1H-1,2,3-triazole: The position of the fluorine atom on the phenyl ring can influence the compound’s properties and interactions.

Uniqueness: The presence of both the chloromethyl and fluorophenyl groups in 5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,

Properties

IUPAC Name

5-(chloromethyl)-1-(2-fluorophenyl)triazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClFN3/c10-5-7-6-12-13-14(7)9-4-2-1-3-8(9)11/h1-4,6H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEEQBCGPILIHFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)N2C(=CN=N2)CCl)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClFN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole
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5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole
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5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole
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5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole
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5-(chloromethyl)-1-(2-fluorophenyl)-1H-1,2,3-triazole
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